L-Leucine-d10

Description

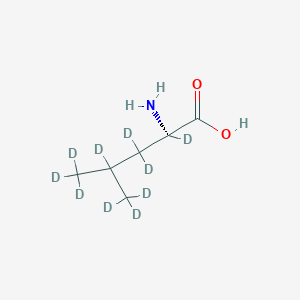

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584053 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106972-44-5 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Leucine-d10 is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving this compound.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 106972-44-5 | [1][4][6][7] |

| Molecular Formula | C₆H₃D₁₀NO₂ | [1][4][6] |

| Molecular Weight | 141.23 g/mol | [1][2][6] |

| Synonyms | Leu-d10, L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d₁₀ | [4][6] |

| Isotopic Purity | ≥99% deuterated forms | [4][6] |

| Melting Point | 293-296 °C (sublimates) | [3] |

| Solubility | H₂O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL | [1][4] |

| Appearance | White to off-white solid | [1] |

| Storage | Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months) | [1] |

Key Applications in Research and Development

-

Internal Standard for Mass Spectrometry: The most common application of this compound is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.

-

Metabolic Tracer Studies: As a metabolic label, this compound is used to trace the metabolic fate of leucine (B10760876) in biological systems.[1][] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[][10]

-

Quantitative Proteomics (SILAC): this compound is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[10] Cells are cultured in a medium containing this compound ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.[10]

-

Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs.[1] this compound can serve as an internal standard in studies quantifying drug candidates that are amino acid-based or that affect amino acid metabolism.[9]

Experimental Protocols

Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS

This protocol describes a high-throughput method for analyzing this compound (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.[9] Two common sample preparation techniques are presented.

Method A: Protein Precipitation (PPT)

-

Sample Preparation:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Analysis:

-

Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the this compound internal standard is used for quantification.

-

Method B: Solid-Phase Extraction (SPE)

-

Sample Preparation:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add the this compound internal standard.

-

Add 200 µL of a weak acid (e.g., 1% formic acid in water) and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the prepared plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.

-

-

Elution:

-

Elute the analytes (L-Leucine and this compound) with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC

This protocol outlines a typical pulse-chase experiment using this compound to measure protein degradation rates.

-

Full Labeling (Pulse):

-

Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with this compound.

-

Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that the entire proteome is labeled with the "heavy" isotope.[10] This can be verified by mass spectrometry.

-

-

Chase:

-

Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[10] This marks time zero (t=0) of the chase.

-

-

Time-Course Sampling:

-

Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Protein Extraction and Digestion:

-

Extract total protein from the harvested cells at each time point.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures using high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Quantify the relative abundance of "heavy" (containing this compound) and "light" (unlabeled) peptides for each protein at every time point.

-

The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated L-leucine | C6H13NO2 | CID 16213587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL -Leucine-d10 D 98atom 29909-01-1 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. keyorganics.net [keyorganics.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

L-Leucine-d10: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to L-Leucine-d10, a deuterated stable isotope of the essential amino acid L-Leucine.

This compound is a non-radioactive, stable isotope-labeled form of L-Leucine where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an invaluable tool in quantitative proteomics, metabolomics, and the study of protein kinetics. Its chemical properties are nearly identical to its natural counterpart, ensuring it is processed similarly by cellular machinery. This guide provides a comprehensive overview of this compound, including its physicochemical properties, key experimental protocols, and its role in significant biological pathways.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value |

| CAS Number | 106972-44-5[1][2] |

| Molecular Formula | C₆H₃D₁₀NO₂[1][2] |

| Molecular Weight | 141.23 g/mol [2][3] |

| Synonyms | L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10, Leu-d10[1] |

| Purity | ≥98-99%[2][3] |

| Primary Applications | Internal standard for LC-MS/GC-MS, Metabolic labeling (e.g., SILAC), Protein turnover studies, Metabolomics[1][4] |

| Unlabeled CAS Number | 61-90-5[3] |

Experimental Protocols

This compound is instrumental in a variety of experimental contexts. Below are detailed methodologies for its principal applications.

Use as an Internal Standard for LC-MS Quantification

This compound is frequently used as an internal standard for the accurate quantification of L-Leucine in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotopic dilution, where a known amount of the labeled standard is added to the sample, corrects for variability during sample preparation and analysis.[1]

Methodology:

-

Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.[1]

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.[1]

-

L-Leucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in ultrapure water.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled L-Leucine stock solution into a surrogate matrix (e.g., phosphate-buffered saline).[5]

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]

-

Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.[1]

-

To precipitate proteins, add 400 µL of ice-cold methanol (B129727) or 10 µL of 30% sulfosalicylic acid.[1][6]

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube for LC-MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a suitable HPLC column, such as a chiral column if distinguishing between D- and L-isomers is necessary, for separation.[5]

-

Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1]

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Monitor the specific precursor and product ion transitions for both L-Leucine and this compound.

-

Metabolic Labeling for Protein Turnover Analysis (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that uses metabolic incorporation of labeled amino acids to measure relative protein abundance.[7][8]

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in media that are identical except for the isotopic form of a specific amino acid (in this case, Leucine).[7][9]

-

"Light" Medium: Standard cell culture medium containing natural ("light") L-Leucine.

-

"Heavy" Medium: SILAC-specific medium deficient in L-Leucine, supplemented with this compound.[4]

-

Grow the cells for at least 5-6 cell doublings to ensure complete incorporation (>95%) of the respective amino acids into the proteome.[7][10]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the other as a control.[7]

-

-

Sample Preparation and Analysis:

-

Harvest and lyse the "light" and "heavy" cell populations.[4]

-

Determine the protein concentration of each lysate (e.g., using a BCA assay).[4][10]

-

Mix equal amounts of protein from the "light" and "heavy" lysates.[4][7]

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.[4][7]

-

Analyze the resulting peptide mixture by LC-MS/MS.[4][9] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

-

Signaling Pathways and Workflows

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][11][12] The activation of mTORC1 by Leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.[3]

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow for SILAC

The SILAC experimental workflow provides a robust method for comparative proteomics. The process involves metabolic labeling, sample mixing, and mass spectrometry analysis to determine relative protein abundance.[8][9]

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. ukisotope.com [ukisotope.com]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterated amino acids in scientific research and drug development. By replacing hydrogen with its heavier isotope, deuterium (B1214612), these powerful tools offer unique advantages in a range of analytical techniques, enabling deeper insights into protein structure, function, and metabolism.

Core Principles: The Power of the Deuterium Isotope Effect

The utility of deuterium-labeled amino acids stems from the kinetic isotope effect (KIE) , a phenomenon where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2] This effect is a cornerstone of many applications of deuterated amino acids, from enhancing drug stability to elucidating enzymatic mechanisms.

Data Presentation: Quantitative Insights into Deuteration

The strategic incorporation of deuterium can have significant and measurable effects on reaction rates and molecular properties. The following tables summarize key quantitative data related to the use of deuterated amino acids.

Table 1: Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions with Deuterated Amino Acids

| Enzyme | Substrate | Isotope Position | kH/kD | Experimental Conditions |

| D-Amino Acid Oxidase | D-Alanine | α-deuterated | 5.7 | pH 9.5 |

| D-Amino Acid Oxidase | D-Serine | α-deuterated | 4.5 | pH-independent |

| D-Amino Acid Oxidase | Glycine | α-deuterated | 3.6 | pH 10.5 |

| Tryptophan Indole-lyase | L-Tryptophan | α-deuterated | 3.6 | Pre-steady-state kinetics |

| Tyrosine Phenol-lyase | L-Tyrosine | α-deuterated | 2.87 (on Vmax/KM) | pH not specified |

| Aspartate Aminotransferase | L-Aspartate | α-deuterated | 1.36 (on V/KAsp) | In H₂O |

| Aspartate Aminotransferase | L-Glutamate | α-deuterated | 3.80 (on V/KGlu) | In H₂O |

This table presents a selection of reported KIE values. The magnitude of the KIE can be influenced by various factors, including pH, temperature, and the specific enzyme and substrate involved.[3][4][5][6][7]

Table 2: Deuteration Efficiency of Amino Acids via Pt/C Catalysis

| Amino Acid | Main-Chain Deuteration Level |

| Alanine | >90% |

| Glycine | >90% |

| Leucine | >90% |

| Isoleucine | >90% |

| Valine | >90% |

| Proline | >90% |

| Phenylalanine | >90% |

| Tyrosine | >90% |

| Tryptophan | >90% |

Data from a study on direct deuteration of amino acids using a Pt/C catalyst.[8]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the successful application of deuterated amino acids in research. Below are methodologies for several key techniques.

Expression of Deuterated Proteins in E. coli

This protocol outlines a general method for producing highly deuterated proteins in E. coli using a D₂O-based minimal medium.

-

Adaptation to D₂O: Gradually adapt the E. coli strain (e.g., BL21(DE3)) to grow in D₂O by sequential transfer from LB-H₂O to LB-D₂O and finally to M9/D₂O minimal medium.[9]

-

Pre-culture: Inoculate a small volume of M9/D₂O medium with the adapted cells and grow overnight.

-

Main Culture: Use the pre-culture to inoculate a larger volume of M9/D₂O medium supplemented with a deuterated carbon source (e.g., d7-glucose) and ¹⁵NH₄Cl (for NMR applications). Grow the culture at 37°C with vigorous shaking.[10][11]

-

Induction: Once the culture reaches the desired optical density (e.g., OD₆₀₀ of ~0.7), induce protein expression with IPTG.[10]

-

Harvesting: After the induction period (typically 5-7 hours), harvest the cells by centrifugation.[10] The deuterated protein can then be purified using standard chromatography techniques.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

SILAC is a powerful technique for quantitative proteomics that utilizes amino acids with stable isotopes.[1][4][5][12][13]

-

Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine) are replaced with their deuterated or ¹³C/¹⁵N-labeled counterparts.[1]

-

Adaptation: Ensure complete incorporation of the labeled amino acids by growing the cells for at least five to six doublings in the respective media.[12]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.[1]

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[12]

-

LC-MS/MS (B15284909) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference, allowing for their relative quantification.[1]

NMR Spectroscopy of Deuterated Proteins

Deuteration is a key strategy for extending the size limit of proteins amenable to NMR studies by reducing spectral complexity and slowing relaxation. Transverse relaxation-optimized spectroscopy (TROSY) is a crucial NMR technique for studying large, deuterated proteins.[7][14][15][16][17]

-

Sample Preparation: Prepare a sample of the uniformly ¹⁵N- and perdeuterated protein in a suitable buffer containing 5-10% D₂O.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 800 MHz or higher) equipped with a cryoprobe.

-

Data Acquisition: Acquire a 2D ¹H-¹⁵N TROSY-HSQC spectrum. Key parameters include:

-

Pulse Sequence: A TROSY-based pulse sequence (e.g., trosyetf3gpsi on Bruker spectrometers).

-

Acquisition Times: Typical acquisition times are around 40 ms in the direct dimension (¹H) and 12 ms in the indirect dimension (¹⁵N).[17]

-

Recycle Delay: Use a recycle delay of 1.5-2.5 seconds. For deuterated samples at high fields, longer delays (up to 10 seconds) may be necessary to minimize heating and ensure complete relaxation.[7]

-

Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

Mass Spectrometry for Quantification of Deuterated Peptides

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high selectivity and sensitivity for quantifying specific peptides, including those containing deuterated amino acids.[2][6][18][19][20][21][22]

-

Sample Preparation: Digest the protein sample and perform cleanup to remove contaminants.

-

LC-MS/MS System: Use a high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument.

-

Method Setup:

-

Target List: Create a list of precursor ions (m/z and charge state) for the peptides of interest.

-

Isolation Window: Set a narrow isolation window for the quadrupole (e.g., 1-2 m/z) to selectively isolate the target precursor ion.

-

Collision Energy: Optimize the higher-energy collisional dissociation (HCD) energy for each peptide to achieve efficient fragmentation.

-

Detection: Detect the fragment ions in the Orbitrap at high resolution (e.g., 35,000).

-

-

Data Analysis: Quantify the peptides by extracting the peak areas of specific, high-intensity fragment ions using narrow mass-to-charge windows (e.g., 5-10 ppm).[19]

Neutron Crystallography of Deuterated Proteins

Neutron crystallography is a powerful technique for directly visualizing hydrogen atoms in proteins, providing crucial information about protonation states and hydrogen bonding networks. Deuteration is often essential to improve the signal-to-noise ratio of the diffraction data.[3][23][24]

-

Crystal Growth: Grow large, high-quality crystals of the protein, typically with a volume of at least 0.1 mm³.[3]

-

Deuteration: If the protein is not perdeuterated, exchange the labile protons by soaking the crystal in a deuterated mother liquor for several weeks.

-

Data Collection:

-

Neutron Source: Use a dedicated neutron diffractometer at a reactor or spallation source.

-

Wavelength: Longer wavelength neutrons (2-5 Å) are typically used to maximize diffraction intensity.

-

Data Acquisition: Collect diffraction data using either a monochromatic or quasi-Laue method. The crystal is rotated to collect a complete dataset.

-

-

Data Processing and Refinement: Process the diffraction data to obtain reflection intensities. The structure is then refined against the neutron data, often in conjunction with a high-resolution X-ray diffraction dataset (X/N joint refinement), to accurately model the positions of all atoms, including deuterium.[23][24]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the use of deuterated amino acids.

Caption: Energy profile illustrating the kinetic isotope effect.

Caption: Workflow for deuterated protein expression in E. coli.

Caption: General workflow for a SILAC experiment.

Caption: Simplified mTOR signaling pathway highlighting amino acid sensing.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. skyline.ms [skyline.ms]

- 3. academic.oup.com [academic.oup.com]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Mass Spectrometry PRM Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]

- 7. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]

- 8. A simple and robust protocol for high-yield expression of perdeuterated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. lucianosphere.medium.com [lucianosphere.medium.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 16. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 18. UWPR [proteomicsresource.washington.edu]

- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 20. Regulation of Epidermal Growth Factor Receptor Signaling by Endocytosis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. portlandpress.com [portlandpress.com]

- 23. osti.gov [osti.gov]

- 24. epj-conferences.org [epj-conferences.org]

The Role of L-Leucine-d10 in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become indispensable tools in modern biological and medical research, offering a window into the intricate dynamics of metabolic processes. Among these, L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-leucine, has emerged as a powerful tracer for elucidating metabolic pathways, quantifying protein turnover, and understanding disease mechanisms. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in this field.

Core Principles and Applications

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of this compound, ten hydrogen atoms are replaced with deuterium (B1214612). This isotopic enrichment makes the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This fundamental principle allows researchers to trace the fate of L-leucine through various metabolic pathways in vivo and in vitro.[3]

The primary applications of this compound in metabolic studies include:

-

Quantitative Proteomics: this compound is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify changes in protein abundance between different cell populations.[4]

-

Protein Turnover Studies: By monitoring the incorporation of this compound into newly synthesized proteins and its dilution over time, researchers can accurately measure the rates of protein synthesis and degradation.[3][5]

-

Metabolic Flux Analysis: As a metabolic tracer, this compound helps to map the flow of metabolites through interconnected pathways, providing insights into cellular metabolism and energy production.[6]

-

Drug Development: In pharmaceutical research, this compound is employed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the metabolic fate of drug candidates.[7]

-

Clinical Diagnostics: Labeled amino acids serve as metabolic tracers in imaging techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) to detect metabolic abnormalities associated with various diseases.[3]

Quantitative Data Presentation

The use of this compound and other stable isotopes allows for precise quantification of metabolic processes. The following tables summarize key quantitative data from studies utilizing deuterated leucine (B10760876).

Table 1: Muscle Protein Fractional Synthesis Rate (FSR) with Leucine Supplementation

| Study Population | Condition | FSR (%/h) (Mean ± SEM) | Reference |

| Older Adults | Post-absorptive (Day 1) | 0.063 ± 0.004 | [8] |

| Older Adults | Post-prandial (Day 1) | 0.075 ± 0.006 | [8] |

| Older Adults | Post-absorptive (Day 15 with Leucine) | 0.074 ± 0.007 | [8] |

| Older Adults | Post-prandial (Day 15 with Leucine) | 0.10 ± 0.007 | [8] |

| Elderly Men | Control (Fed) | 0.053 ± 0.009 | [9] |

| Elderly Men | Leucine Supplemented (Fed) | 0.083 ± 0.008 | [9] |

Table 2: Apolipoprotein Absolute Production Rates using Deuterated Amino Acids

| Apolipoprotein | Tracer Amino Acid | Absolute Production Rate (mg/kg/day) (Mean ± SDM) | Reference |

| VLDL apoB-100 | [5,5,5,-2H3]leucine | 11.4 ± 5.8 | [10] |

| VLDL apoB-100 | [4,4,4,-2H3]valine | 11.2 ± 6.8 | [10] |

| VLDL apoB-100 | [6,6-2H2,1,2-13C2]lysine | 11.1 ± 5.4 | [10] |

| LDL apoB-100 | [5,5,5,-2H3]leucine | 8.0 ± 4.7 | [10] |

| LDL apoB-100 | [4,4,4,-2H3]valine | 7.5 ± 3.8 | [10] |

| LDL apoB-100 | [6,6-2H2,1,2-13C2]lysine | 7.5 ± 4.2 | [10] |

| HDL apoA-I | [5,5,5,-2H3]leucine | 9.7 ± 0.2 | [10] |

| HDL apoA-I | [4,4,4,-2H3]valine | 9.4 ± 1.7 | [10] |

| HDL apoA-I | [6,6-2H2,1,2-13C2]lysine | 9.1 ± 1.3 | [10] |

Table 3: LC-MS/MS Parameters for D-Leucine-d10 Analysis

| Parameter | Value | Reference |

| Instrumentation | Triple Quadrupole Mass Spectrometer | [11] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |

| Precursor Ion (m/z) | 142.1 | [11] |

| Product Ion (m/z) | 96.1 | [11] |

| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | [11] |

| Calibration Range (for D-Leucine) | 0.001 - 1 µg/mL in plasma | [11] |

Key Metabolic Pathways and Experimental Workflows

Leucine Metabolism and mTOR Signaling

L-leucine plays a crucial role as a signaling molecule, most notably in the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[12][13][14] The metabolic fate of leucine begins with its transamination to α-ketoisocaproate (α-KIC).[13][15]

Metabolic fate of this compound and its role in mTORC1 signaling.

D-Leucine-d10 to L-Leucine-d9 Conversion for Muscle Protein Synthesis Measurement

A novel method to measure muscle protein synthesis involves the intravenous infusion of this compound.[16] In the muscle, this compound undergoes transamination, losing a deuterium atom from its α-carbon to form α-ketoisocaproate-d9 (KIC-d9). This intermediate is then reaminated to form L-leucine-d9, which is subsequently incorporated into muscle protein.[16] This endogenous formation of the tracer within the target tissue provides a more accurate measure of the precursor enrichment for protein synthesis calculations.[16]

Endogenous formation of L-Leucine-d9 for muscle protein synthesis studies.

General Workflow for LC-MS Quantification using a this compound Internal Standard

Accurate quantification of metabolites in complex biological samples is crucial. Isotopic dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[17] A known amount of the internal standard is added to the sample at the beginning of the workflow, correcting for variations in sample preparation and instrument response.[17]

Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

Protocol for SILAC using this compound

This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.

Objective: To achieve full incorporation of "heavy" this compound in one cell population for relative protein quantification against a "light" control.[4]

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine, L-lysine, and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-leucine

-

"Heavy" this compound

-

Standard cell culture reagents and equipment

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Trypsin for protein digestion

-

C18 spin columns for peptide cleanup

-

High-resolution LC-MS/MS system

Methodology:

-

Cell Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.[4]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.[4]

-

Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest. Lyse the "light" and "heavy" cell populations separately.[4]

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[4]

-

Protein Digestion: Reduce and alkylate the protein mixture, followed by overnight digestion with trypsin at 37°C.[4]

-

Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns.[4]

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[4]

-

Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two conditions.[4]

Protocol for Quantification of Leucine in Plasma using this compound as an Internal Standard

This protocol details the preparation of plasma samples for the quantification of L-leucine by LC-MS/MS.[17]

Objective: To accurately measure the concentration of L-leucine in plasma using isotopic dilution.

Materials:

-

Plasma samples, calibration standards, and quality control (QC) samples

-

This compound internal standard (IS) working solution (e.g., 10 µg/mL)

-

30% sulfosalicylic acid for protein precipitation[17]

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS/MS system

Methodology:

-

Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[17]

-

Internal Standard Spiking: Add 10 µL of the this compound IS working solution to each tube and vortex briefly.[17]

-

Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to precipitate proteins and vortex the mixture for 30 seconds.[17]

-

Incubation: Incubate the samples at 4°C for 30 minutes.[17]

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes.[17]

-

Supernatant Transfer: Transfer 50 µL of the clear supernatant to a new tube.[17]

-

Dilution: Dilute the supernatant with 450 µL of the initial mobile phase.[17]

-

Analysis: Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.[17]

Conclusion

This compound is a versatile and powerful tool for researchers in metabolism, proteomics, and drug development. Its application as a tracer and internal standard enables the precise quantification of dynamic biological processes that are unattainable with other methods.[7] The detailed protocols and pathways provided in this guide serve as a foundational resource for the effective implementation of this compound in metabolic pathway studies, ultimately contributing to a deeper understanding of human health and disease.

References

- 2. chempep.com [chempep.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. benchchem.com [benchchem.com]

- 8. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An Introductory Guide to Stable Isotope Labeling with L-Leucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling using L-Leucine-d10, a powerful technique for quantitative proteomics and metabolomics. This method is instrumental in elucidating protein synthesis and degradation rates, understanding cellular signaling pathways, and assessing the effects of drug candidates on protein stability.

Core Principles of this compound Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based approach for quantitative proteomics.[1] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This compound, a deuterated form of the essential amino acid L-Leucine, serves as an effective "heavy" label.[1][2] Due to its abundance in proteins, the +10 Dalton mass shift introduced by the ten deuterium (B1214612) atoms in this compound is readily detectable by mass spectrometry, allowing for accurate quantification of newly synthesized proteins.[1]

The core principle lies in distinguishing between pre-existing ("light") and newly synthesized ("heavy") proteins over time.[1] By comparing the mass spectra of heavy-labeled proteins with their light, unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover.[1] This is particularly useful in "pulse-chase" or "dynamic SILAC" experiments where cells are switched from a "light" to a "heavy" medium (or vice versa) to track the rates of protein synthesis and degradation.[1][3][4]

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has several key applications:

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation provides insights into cellular homeostasis and disease states.[1][5]

-

Drug Efficacy Studies: Assessing how a drug candidate alters the synthesis or degradation of its target protein or other proteins within the proteome.[1]

-

Mechanism of Action Studies: Investigating the cellular pathways affected by a particular treatment or condition.

-

Biomarker Discovery: Identifying proteins with altered turnover rates that may serve as indicators of disease or drug response.

Quantitative Data Summary

The selection of a stable isotope-labeled amino acid is critical for experimental success. The following tables provide a comparative overview of this compound and other common labeling reagents, as well as typical mass spectrometry parameters for this compound analysis.

Table 1: Comparison of Common Metabolic Labeling Reagents

| Reagent | Mass Shift (Da) | Key Features | Potential Considerations |

| This compound | +10 | High mass shift, essential amino acid, relatively cost-effective.[1] | Potential for metabolic conversion, though generally minimal in mammalian cells.[1] |

| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Commonly used in SILAC, less prone to metabolic conversion.[1] | Higher cost.[1] |

| L-Lysine-¹³C₆,¹⁵N₂ | +8 | Commonly used in SILAC, essential for tryptic digestion.[1] | Higher cost.[1] |

| Heavy Water (D₂O) | Variable | Labels multiple amino acids, cost-effective for in vivo studies. | Complex data analysis due to labeling of multiple sites and amino acids.[1] |

Table 2: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Value | Reference |

| Instrumentation | Triple Quadrupole Mass Spectrometer | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| Precursor Ion (m/z) | 142.1 | [6] |

| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | [6] |

| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | [6] |

| Calibration Range | 0.001 - 1 µg/mL in plasma | [6] |

Experimental Protocols

The following sections detail a generalized protocol for a dynamic SILAC experiment using this compound to measure protein turnover in a human cell line such as HEK293 or HeLa cells.

-

Media Preparation:

-

Heavy Medium: Prepare DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 1% Penicillin-Streptomycin, L-Arginine, L-Lysine, and this compound.[1]

-

Light Medium: Prepare DMEM for SILAC with the same components as the heavy medium, but with unlabeled L-Leucine.[1]

-

-

Cell Adaptation and Full Labeling (for degradation studies):

-

Pulse-Chase Experiment:

-

Pulse (Synthesis): For protein synthesis studies, culture cells in "Light Medium" and then switch to "Heavy Medium".

-

Chase (Degradation): For protein degradation studies, after full labeling in "Heavy Medium," switch the cells to "Light Medium".[1]

-

Harvest cells at various time points after the medium switch.

-

-

Cell Lysis:

-

Protein Quantification and Digestion:

-

Determine the protein concentration of the supernatant using a BCA assay.[1][7]

-

For comparative studies, mix equal amounts of protein from "light" and "heavy" labeled samples.[7]

-

Reduce the protein mixture with DTT and alkylate with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.[7]

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using C18 spin columns.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7]

-

-

Data Analysis:

-

Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes.[3][7]

-

Specify this compound (+10.0565 Da) as a variable modification.[1]

-

Calculate the ratio of heavy to light (H/L) peptide abundance.[1]

-

The degradation rate constant (k_deg) for each protein is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model.[1]

-

The protein half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k_deg.[1]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, which is regulated by L-Leucine, and a typical experimental workflow for this compound labeling.

Caption: mTOR signaling pathway activated by L-Leucine.

Caption: General experimental workflow for this compound labeling.

Conclusion

Stable isotope labeling with this compound is a robust and versatile technique for the quantitative analysis of protein dynamics. Its application in dynamic SILAC experiments provides valuable insights into the regulation of the proteome in response to various stimuli, making it an indispensable tool for researchers, scientists, and drug development professionals. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

L-Leucine-d10 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of L-Leucine-d10, a stable isotope-labeled amino acid, in biomedical research. We will delve into its core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its utility in metabolic studies, proteomics, and clinical research.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] this compound is an isotopically labeled variant of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a mass increase of 10 Daltons compared to its unlabeled counterpart.[2] This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation and quantification of labeled versus unlabeled leucine-containing molecules.[3]

The key advantages of using stable isotopes like this compound include their safety, as they are non-radioactive, and their stability, as they do not decay over time.[4] This makes them ideal for a wide range of in vitro and in vivo applications, from cell culture experiments to human clinical trials.[4]

Key Applications of this compound

The versatility of this compound has led to its widespread adoption in several key areas of biomedical research:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent application where cells are grown in a medium containing "heavy" this compound.[2][5] This leads to the metabolic incorporation of the labeled amino acid into all newly synthesized proteins.[2] By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1][2]

-

Protein Turnover Analysis: this compound is instrumental in studying the dynamics of protein synthesis and degradation. In pulse-chase experiments, cells are first labeled with "heavy" this compound and then transferred to a "light" medium.[2] The rate of decrease in the "heavy" signal over time provides a direct measure of protein degradation.[2] Conversely, a "pulse" experiment, where cells are switched from "light" to "heavy" medium, allows for the measurement of protein synthesis rates.[2]

-

Metabolic Tracer Studies: As a metabolic tracer, this compound is used to investigate amino acid metabolism and its downstream pathways.[6][7] Researchers can track the incorporation of the deuterium label into various metabolites, providing insights into metabolic fluxes and pathway activities.[]

-

Internal Standard for LC-MS Quantification: In analytical chemistry, this compound serves as an excellent internal standard for the accurate quantification of L-leucine in complex biological samples like plasma and tissue extracts.[3][9] Since its chemical and physical properties are nearly identical to unlabeled leucine (B10760876), it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[3]

-

In Vivo Studies of Muscle Protein Synthesis: this compound is used in human and animal studies to measure the rate of muscle protein synthesis.[10] Following intravenous infusion of this compound, it is transported into the muscle and can be transaminated to d9-leucine.[10][11] By measuring the incorporation of these labeled leucines into muscle proteins over time, researchers can calculate the fractional synthesis rate of muscle proteins, providing valuable information in studies of exercise physiology, nutrition, and aging.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in biomedical research.

| Parameter | Value | Reference |

| Isotopic Purity | >98% | [13] |

| Mass Shift | +10 Da | [2] |

| Molecular Formula | C₆H₃D₁₀NO₂ | [14] |

| Molecular Weight | 141.23 g/mol | [14] |

| Application | Typical Concentration/Dosage | Reference |

| SILAC "Heavy" Medium | Same as standard L-Leucine (e.g., 105 mg/L) | [2] |

| LC-MS Internal Standard (Working Solution) | 10 µg/mL | [3] |

| In Vivo Infusion (Human Muscle Protein Synthesis) | Priming dose: 2.6 μmol/kg FFM; Infusion rate: 0.29 μmol/kg FFM/min | [10] |

| In Vivo Infusion (Rat Pharmacokinetic Studies) | 1-5 mg/kg | [15] |

| Oral Gavage (Rodents) | 10-50 mg/kg | [15] |

Experimental Protocols

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using this compound to compare protein expression between two cell populations.

Materials:

-

Cell line of interest (auxotrophic for leucine is ideal)

-

SILAC-grade cell culture medium lacking L-Leucine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Leucine

-

"Heavy" this compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

Trypsin

-

C18 columns for peptide cleanup

-

LC-MS/MS system

Methodology:

-

Media Preparation: Prepare "light" and "heavy" SILAC media. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound at the same concentration.[2]

-

Cell Adaptation and Labeling: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[2][13]

-

Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest them. Lyse the "light" and "heavy" cell populations separately.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[13]

-

Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.[13]

-

Peptide Cleanup: Desalt the peptide mixture using C18 columns.[13]

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[2]

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.

Protocol for LC-MS Quantification of L-Leucine using this compound as an Internal Standard

This protocol describes the quantification of L-leucine in human plasma.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

L-Leucine (analytical standard)

-

Sulfosalicylic acid (30% w/v)

-

Formic Acid

-

Acetonitrile

-

Water (LC-MS grade)

-

LC-MS/MS system

Methodology:

-

Preparation of Solutions:

-

Internal Standard (IS) Working Solution (10 µg/mL): Prepare a stock solution of this compound (1 mg/mL) in water and dilute it to the working concentration.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Leucine into a surrogate matrix (e.g., water or stripped plasma) to cover the expected concentration range (e.g., 1-500 µmol/L).[3]

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound IS working solution.[3]

-

Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[3]

-

Vortex and incubate at 4°C for 30 minutes.[3]

-

Centrifuge at 12,000 rpm for 5 minutes.[3]

-

Transfer 50 µL of the clear supernatant to a new tube and dilute with 450 µL of mobile phase A (0.1% formic acid in water).[3]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both L-Leucine and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of L-Leucine to this compound against the concentration of the calibration standards.

-

Determine the concentration of L-Leucine in the plasma samples from the calibration curve.

-

Visualizations of Pathways and Workflows

Caption: Workflow for a typical SILAC experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scbt.com [scbt.com]

- 15. benchchem.com [benchchem.com]

Exploring the mTOR Signaling Pathway with L-Leucine-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates a variety of extracellular and intracellular signals, including growth factors, amino acids, and cellular energy levels, to control essential cellular processes. mTOR is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1 is acutely sensitive to nutrients, particularly amino acids, and its dysregulation is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for drug development.[2]

Among the essential amino acids, L-leucine is a potent and well-established activator of the mTORC1 signaling pathway.[3][4][5] The influx of L-leucine is sensed by the cell, initiating a signaling cascade that promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7]

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[2][8] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[8] L-Leucine-d10, a deuterated form of L-leucine, serves as an effective "heavy" metabolic label.[8][9] Its use allows for the precise quantification of changes in protein expression and turnover, providing invaluable insights into the dynamic nature of the proteome in response to various stimuli, including the activation of the mTOR pathway itself.[2][8] This technical guide provides an in-depth exploration of the mTOR signaling pathway with a focus on leveraging this compound as a tool for quantitative proteomics and pathway analysis.

The mTOR Signaling Pathway and L-Leucine Activation

The activation of mTORC1 by L-leucine is a complex process that is primarily coordinated at the lysosomal membrane.[4][10] In the presence of sufficient L-leucine, mTORC1 is recruited to the lysosome, where it can be activated. This process involves a cascade of protein interactions, including the Rag GTPases, which are crucial for sensing amino acid availability.[4][10] Once activated, mTORC1 phosphorylates its downstream targets, S6K1 and 4E-BP1, to promote protein synthesis.[6][7]

Quantitative Analysis of mTORC1 Activation

The activation of the mTORC1 pathway can be quantitatively assessed by measuring the phosphorylation status of its downstream targets. The use of this compound in SILAC-based proteomics allows for the precise measurement of changes in the proteome following mTORC1 activation.

| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) | Cell Type/System |

| mTOR (Ser2448) | L-leucine | ~2.5-fold increase | L6 Myoblasts |

| p70S6K1 (Thr389) | L-leucine | ~2.0-fold increase | Human Myotubes |

| p70S6K1 (Thr389) | L-leucine + DMSO | ~1.98-fold increase | Neurons |

| Ribosomal Protein S6 (Ser235/236) | L-leucine | Variable increase | Breast Cancer Cell Lines |

| 4E-BP1 (Thr36/45) | Serum (activates mTOR) | Increased phosphorylation | HEK293 Cells |

Note: The data presented is a summary of findings from various studies and may not have utilized this compound directly but reflects the expected quantitative changes upon L-leucine stimulation.[11][12][13][14]

Experimental Protocols

Protocol 1: SILAC Labeling with this compound for Quantitative Proteomics

This protocol outlines the metabolic labeling of cells with "light" (unlabeled) and "heavy" (this compound) leucine for relative quantification of protein abundance by mass spectrometry.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Leucine

-

"Heavy" this compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

LC-MS/MS system

Procedure:

-

Cell Culture Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[15] The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium contains this compound.[15]

-

Experimental Treatment: Apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as a control.

-

Cell Harvesting and Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[15][16]

-

Protein Quantification and Mixing: Determine the protein concentration of both "light" and "heavy" lysates. Mix equal amounts of protein from both lysates.

-

Sample Preparation for Mass Spectrometry: Proceed with standard protocols for protein digestion (e.g., in-gel or in-solution digestion with trypsin) and peptide cleanup.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[15]

References

- 1. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

L-Leucine-d10 synthesis and isotopic purity

An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Leucine-d10

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This compound, a deuterated form of the essential branched-chain amino acid L-leucine, serves as a crucial tracer in metabolic research and a standard in quantitative proteomics.[1][2] Its use allows for the precise tracking of leucine's metabolic fate and accurate quantification of proteins and their turnover rates without the complications of radioactive isotopes.[3] This guide provides a technical overview of the synthesis of this compound, methods for assessing its isotopic purity, and an example of its application in studying cellular signaling pathways.

Synthesis of this compound

A prevalent and efficient method for synthesizing this compound is through the reductive amination of its corresponding α-keto acid precursor, α-ketoisocaproate-d9.[4][5] This enzymatic or chemical process introduces the amino group stereoselectively to form the L-enantiomer.[6] The use of an enzyme, such as Leucine (B10760876) Dehydrogenase (LeuDH), is often favored as it operates under mild conditions and provides high stereoselectivity and conversion rates.[7][8]

General Synthesis Workflow

The synthesis begins with a highly deuterated precursor, which undergoes reductive amination in the presence of an ammonia (B1221849) source and a reducing agent (or a cofactor like NADH for enzymatic reactions). The resulting product is then purified to yield high-purity this compound.

Experimental Protocol: Enzymatic Reductive Amination

This protocol is a representative methodology based on established principles of reductive amination for amino acid synthesis.[4][7][8]

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₄OH, pH 9.5).

-

Dissolve the deuterated substrate, α-ketoisocaproate-d9, to a final concentration of 10-50 mM.

-

Introduce the coenzyme NADH to a concentration equimolar or in slight excess to the substrate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding purified Leucine Dehydrogenase (LeuDH) to the mixture. The typical enzyme concentration ranges from 1-5 mg/mL.

-

Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle agitation for 1 to 24 hours.

-

Monitor the conversion of the α-keto acid to this compound using techniques like HPLC or by measuring NADH consumption spectrophotometrically. For reactions requiring coenzyme regeneration, a secondary enzyme like formate (B1220265) dehydrogenase can be included.[8]

-

-

Work-up and Purification:

-

Terminate the reaction by denaturing the enzyme, either by heat treatment or by adding an acid (e.g., sulfosalicylic acid) to precipitate the protein.[9]

-

Centrifuge the mixture to remove the precipitated enzyme and other solids.

-

The supernatant, containing crude this compound, can be purified using ion-exchange chromatography.

-

Elute the final product, evaporate the solvent under vacuum, and perform a final recrystallization to obtain the solid this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, High-Resolution Mass Spectrometry (HRMS), and chiral chromatography to verify enantiomeric purity.

-

Isotopic Purity and Quality Control

The utility of this compound is critically dependent on its chemical and isotopic purity. High isotopic enrichment ensures that the tracer can be distinguished from its endogenous, unlabeled counterpart with high sensitivity.

Analytical Techniques for Purity Assessment

Several analytical methods are employed to verify the quality of synthesized this compound.[10] Each technique provides distinct information regarding chemical purity and isotopic distribution.

| Analytical Technique | Parameter Assessed | Strengths | Limitations |

| ¹H NMR | Chemical Purity, Isotopic Enrichment | Excellent for confirming the position of deuteration by observing the absence of proton signals.[10] | Less sensitive than mass spectrometry for trace-level impurities. |

| ²H NMR | Isotopic Enrichment, Structure | Directly detects deuterium (B1214612), confirming its presence and chemical environment.[10] | Can be less quantitative without careful calibration. |

| HRMS | Isotopic Enrichment, Chemical Purity | Highly sensitive for determining the distribution of isotopologues (d₀ to d₁₀).[10] | Ionization efficiency can vary between labeled and unlabeled compounds. |

| GC-MS | Chemical Purity, Isotopic Enrichment | Provides excellent separation of impurities when coupled with gas chromatography. | Requires derivatization of the amino acid, adding a step to the workflow.[10] |

Comparison of Commercial this compound Products

The following table summarizes the specifications for this compound from various commercial suppliers, highlighting the high standards of purity typically achieved.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Reference |

| Cambridge Isotope Labs | L-Leucine (D₁₀, 98%) | 98 atom % D | ≥98% | [11][12] |

| Cayman Chemical | L-Leucine-d₁₀ | ≥99% deuterated forms (d₁-d₁₀) | Not specified | [2] |

| Sigma-Aldrich | L-Leucine-5,5,5-d₃ | 99 atom % D | ≥99% (CP) | [3] |

| MedchemExpress | L-Leucine-d₁₀ | Not specified | Not specified | [1] |

Note: Data is subject to lot-to-lot variability and users should always refer to the certificate of analysis provided by the supplier.

Application in Research: mTOR Signaling Pathway

L-Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) pathway.[13][14] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] this compound is used as a tracer to study how leucine modulates this pathway and to measure its impact on protein synthesis rates in various physiological and pathological states.[2][17]

When L-leucine enters the cell, it signals to the mTOR complex 1 (mTORC1). This activation leads to the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which in turn promote mRNA translation and protein synthesis.[16]

Conclusion

This compound is a powerful tool for life sciences research, enabling precise investigation into protein metabolism and cellular signaling. Its synthesis via methods like enzymatic reductive amination can produce material with high chemical and isotopic purity. Rigorous quality control using a combination of NMR and mass spectrometry is essential to validate its suitability for demanding applications in metabolomics and quantitative proteomics. The continued use of this compound will undoubtedly contribute to further advancements in our understanding of health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L -Leucine-5,5,5-d3 D 99atom 87828-86-2 [sigmaaldrich.com]

- 4. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.5 [isotope.com]

- 12. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-d10: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of L-Leucine-d10, a deuterated stable isotope-labeled amino acid. Intended for researchers, scientists, and drug development professionals, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Characteristics

This compound, a derivative of the essential branched-chain amino acid L-Leucine, is a powerful tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications.[1] Its near-identical chemical properties to its unlabeled counterpart, coupled with a distinct mass shift, allow for precise tracing and quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while the substitution of hydrogen with deuterium (B1214612) does not significantly alter most physicochemical properties, slight variations may exist.[2] Data for unlabeled L-Leucine is provided for comparison where available.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-methyl-d10-pentanoic acid |

| Synonyms | L-Leucine-2,3,3,4,5,5,5,5',5',5'-d10, Leu-d10 |

| CAS Number | 106972-44-5[2] |

| Molecular Formula | C₆H₃D₁₀NO₂[2] |

| Molecular Weight | 141.23 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

| Physical Property | Value | Notes |

| Appearance | White to off-white solid/powder.[1] | |

| Melting Point | >300 °C[3] | Data for a similar L-Leucine (D10, 98%; 15N, 97%) compound. Dthis compound has a reported melting point of 293-296 °C (subl.) |

| Density | 1.293 g/cm³ at 18 °C[3] | Data for the unlabeled compound is often cited for the labeled version. |

| Optical Rotation | [α]D²⁵: -10.8° (c=2.2 in H₂O) | Value for unlabeled L-Leucine.[4] The optical rotation is expected to be very similar for the deuterated form. |

Solubility Profile

The solubility of L-Leucine is influenced by the solvent, temperature, and pH. The following table presents solubility data for unlabeled L-Leucine in various solvents at different temperatures, which serves as a strong proxy for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 10 | 2.05 |

| Water | 20 | 2.27 |

| Water | 30 | 2.56 |

| Water | 40 | 2.93 |

| Water | 50 | 3.41 |

| Methanol (B129727) | 10 | 0.038 |

| Methanol | 20 | 0.046 |

| Methanol | 30 | 0.055 |

| Methanol | 40 | 0.066 |

| Methanol | 50 | 0.079 |

| Ethanol | 10 | 0.013 |

| Ethanol | 20 | 0.015 |

| Ethanol | 30 | 0.018 |

| Ethanol | 40 | 0.021 |

| Ethanol | 50 | 0.025 |

| n-Propanol | 10 | 0.010 |

| n-Propanol | 20 | 0.012 |

| n-Propanol | 30 | 0.014 |

| n-Propanol | 40 | 0.017 |

| n-Propanol | 50 | 0.020 |

| Isopropanol | 10 | 0.016 |

| Isopropanol | 20 | 0.019 |

| Isopropanol | 30 | 0.023 |

| Isopropanol | 40 | 0.027 |

| Isopropanol | 50 | 0.032 |

| n-Butanol | 10 | 0.006 |

| n-Butanol | 20 | 0.007 |

| n-Butanol | 30 | 0.009 |